4-((4-Fluorophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid
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Overview
Description
4-((4-Fluorophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid is a synthetic organic compound characterized by the presence of fluorophenyl and isopropoxypropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Fluorophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common approach is the condensation of 4-fluoroaniline with a suitable carbonyl compound, followed by the introduction of the isopropoxypropyl group through nucleophilic substitution. The final step often involves the formation of the oxobutanoic acid moiety through oxidation or hydrolysis reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
4-((4-Fluorophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halides or sulfonates under basic or acidic conditions facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
4-((4-Fluorophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((4-Fluorophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Chlorophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid
- 4-((4-Bromophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid
Uniqueness
4-((4-Fluorophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties
Properties
IUPAC Name |
4-(4-fluoroanilino)-4-oxo-2-(3-propan-2-yloxypropylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O4/c1-11(2)23-9-3-8-18-14(16(21)22)10-15(20)19-13-6-4-12(17)5-7-13/h4-7,11,14,18H,3,8-10H2,1-2H3,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQFTMZLIDKDJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(CC(=O)NC1=CC=C(C=C1)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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